Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C21H23NO3S . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of 2-phenylcyclopropylcarbonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
Indole derivatives: These compounds share some structural similarities but belong to a different chemical family and exhibit distinct biological activities.
Properties
Molecular Formula |
C21H23NO3S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)18-14-10-6-7-11-17(14)26-20(18)22-19(23)16-12-15(16)13-8-4-3-5-9-13/h3-5,8-9,15-16H,2,6-7,10-12H2,1H3,(H,22,23) |
InChI Key |
FLPOEJVHKZFPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
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